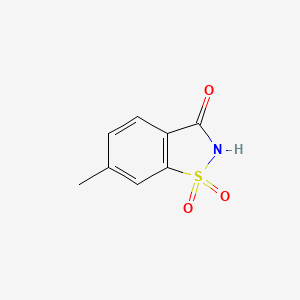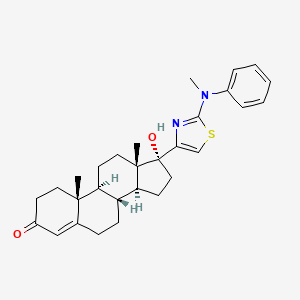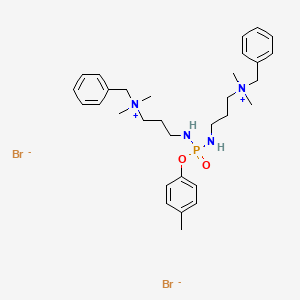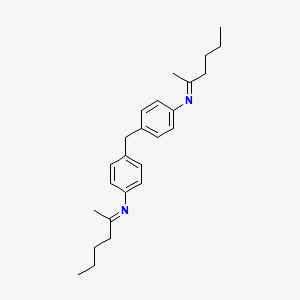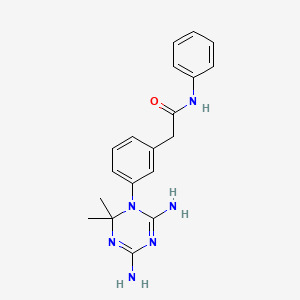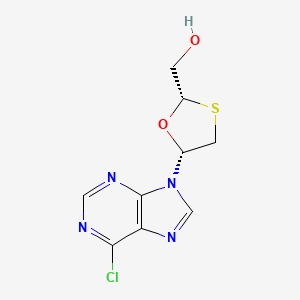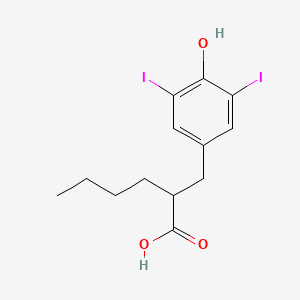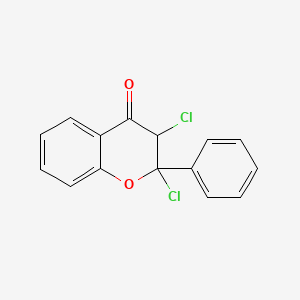
2,3-Dichloro-2-phenyl-2,3-dihydro-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-2-phenyl-2,3-dihydro-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family This compound is characterized by its chromenone core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-2-phenyl-2,3-dihydro-4H-chromen-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by chlorination using thionyl chloride or phosphorus pentachloride. The reaction conditions often require refluxing in an organic solvent such as dichloromethane or chloroform.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dichloro-2-phenyl-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives or remove chlorine atoms.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be employed under basic conditions.
Major Products Formed:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydro derivatives or dechlorinated products.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
2,3-Dichloro-2-phenyl-2,3-dihydro-4H-chromen-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-2-phenyl-2,3-dihydro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
- 5,7-Dihydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one
Comparison: 2,3-Dichloro-2-phenyl-2,3-dihydro-4H-chromen-4-one is unique due to the presence of chlorine atoms, which enhance its reactivity and potential applications. In contrast, similar compounds may lack these chlorine atoms, resulting in different chemical properties and reactivity. For instance, 5,7-Dihydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one has hydroxyl groups instead of chlorine, leading to distinct biological activities and applications.
Propriétés
Numéro CAS |
70460-49-0 |
|---|---|
Formule moléculaire |
C15H10Cl2O2 |
Poids moléculaire |
293.1 g/mol |
Nom IUPAC |
2,3-dichloro-2-phenyl-3H-chromen-4-one |
InChI |
InChI=1S/C15H10Cl2O2/c16-14-13(18)11-8-4-5-9-12(11)19-15(14,17)10-6-2-1-3-7-10/h1-9,14H |
Clé InChI |
VNKBNKLZRVUPCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C(C(=O)C3=CC=CC=C3O2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


